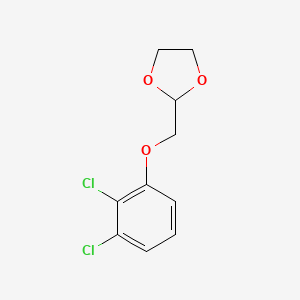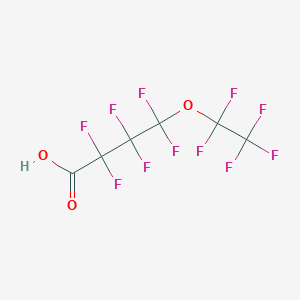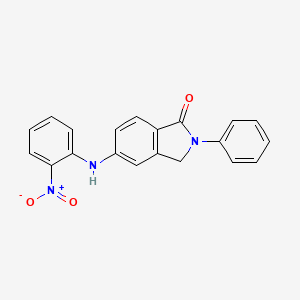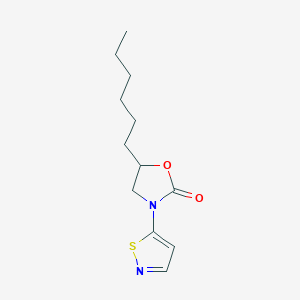![molecular formula C17H14F3NO5S2 B12628138 N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12628138.png)
N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the difluorophenyl and sulfonyl groups requires specific reagents and conditions to ensure the correct placement and stability of these functional groups. Common reagents used in the synthesis include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The fluorine atoms and sulfonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new materials.
Biology: It can be used to investigate biological pathways, enzyme interactions, and cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of advanced materials, coatings, and other industrial applications.
Mécanisme D'action
The mechanism by which N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-difluorophenyl)-N-(1,1-dioxidotetrahydrothien-3-yl)amine
- 4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-furylmethyl)benzamide
Uniqueness
Compared to similar compounds, N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of multiple fluorine atoms and a sulfonyl group enhances its stability and potential for diverse applications.
Propriétés
Formule moléculaire |
C17H14F3NO5S2 |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
N-(3,4-difluorophenyl)-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide |
InChI |
InChI=1S/C17H14F3NO5S2/c18-14-4-2-11(28(25,26)12-5-6-27(23,24)9-12)8-13(14)17(22)21-10-1-3-15(19)16(20)7-10/h1-4,7-8,12H,5-6,9H2,(H,21,22) |
Clé InChI |
GLLRMIPJDUJMSP-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


dimethylsilane](/img/structure/B12628055.png)
![4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride](/img/structure/B12628062.png)
![3-(4-hydroxy-3-methoxyphenyl)-2,5-bis(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12628065.png)


![2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12628086.png)
![3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12628100.png)

![1,4-Dioxaspiro[5.5]undecan-2-one](/img/structure/B12628107.png)

![2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide](/img/structure/B12628112.png)
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate](/img/structure/B12628123.png)
![1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12628128.png)

